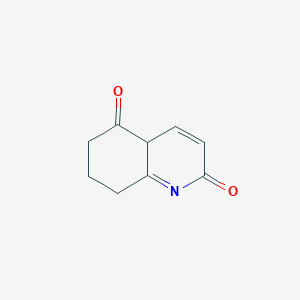

4a,6,7,8-Tetrahydroquinoline-2,5-dione

Beschreibung

4a,6,7,8-Tetrahydroquinoline-2,5-dione (CAS 5057-12-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₁NO₂ and a molar mass of 165.19 g/mol. Its structure comprises a partially hydrogenated quinoline core fused with two ketone groups at positions 2 and 5 . Key physicochemical properties include:

- Melting Point: 196–198°C

- Boiling Point: 411.4°C at 760 mmHg

- Density: 1.22 g/cm³

- Refractive Index: 1.549 .

The compound is synthetically versatile, serving as a precursor for pharmaceuticals, agrochemicals, and dyes. Its reactivity is influenced by the electron-deficient quinoline core and the hydrogenated ring system, which allows for selective functionalization .

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

4a,6,7,8-tetrahydroquinoline-2,5-dione |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-6H,1-3H2 |

InChI-Schlüssel |

GPSCNDMKHPUQRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=NC(=O)C=CC2C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Three-Component Synthesis

The microwave-assisted three-component reaction represents a high-efficiency route to synthesize 4a,6,7,8-tetrahydroquinoline-2,5-dione derivatives. A study by Senthil Kumar et al. demonstrated the condensation of 1,3-cyclohexanedione, acrylic acid, and ammonium acetate under microwave irradiation. The reaction proceeds via a Michael addition-cyclization sequence, achieving a 92% yield under optimized conditions (80°C, 5 hours, nitrogen atmosphere).

Reaction Mechanism

- Michael Addition : Acrylic acid reacts with 1,3-cyclohexanedione to form a β-keto ester intermediate.

- Cyclization : Ammonium acetate facilitates intramolecular cyclization, forming the tetrahydroquinoline core.

- Aromatization : Dehydration yields the final dione structure.

Key Data

| Reactants | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | Ammonium acetate | 80°C | 5 h | 92% |

| Acrylic acid | Ethanol |

This method is notable for its short reaction time and avoidance of toxic solvents.

Enaminone Cyclization with Ammonium Acetate

Enaminones serve as versatile intermediates for constructing the tetrahydroquinoline skeleton. A protocol involving 2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline (3 ) and thiourea/urea under alkaline conditions yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione/one derivatives (9a,b ).

Optimization Highlights

- Solvent : Ethanol/sodium ethoxide mixture enhances nucleophilic attack.

- Reaction Time : 6-hour reflux ensures complete cyclization.

- Characterization : IR spectra confirm C=N (1645 cm⁻¹) and CN (2212 cm⁻¹) stretches, while ¹H NMR reveals aromatic protons at δ 7.2–7.6 ppm.

Comparative Yields

| Substrate | Product | Yield |

|---|---|---|

| 3 + Thiourea | 9a | 78% |

| 3 + Urea | 9b | 75% |

This method enables modular substitution but requires careful control of stoichiometry to avoid byproducts.

Phase-Transfer Catalytic Domino Reaction

A three-component domino reaction using phase-transfer catalysis (PTC) was developed to assemble 3-thioquinoline-2,5-diones. The protocol involves cyclohexane-1,3-dione-derived enaminones, 5-alkenyl rhodanines, and haloalkanes, yielding 52–81% of products.

Mechanistic Insights

- Conjugate Addition : Enaminone attacks the rhodanine electrophile.

- Ammonolysis : Cleavage of the rhodanine ring releases ammonia.

- Elimination-Substitution : Haloalkanes introduce sulfur-containing substituents.

Gram-Scale Synthesis

| Scale | Yield | Purity |

|---|---|---|

| 1 mmol | 81% | >95% |

| 10 mmol | 76% | >93% |

This method excels in introducing diverse sulfur functionalities, expanding the compound’s applicability in drug discovery.

DBU-Mediated [4 + 2] Annulation

A diastereoselective [4 + 2] annulation between ortho-tosylaminophenyl-p-quinone methides (p-QMs) and α,α-dicyanoalkenes was reported by Wang et al.. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene, the reaction achieves up to 96% yield with >20:1 diastereoselectivity.

Key Parameters

- Base : DBU outperforms Cs₂CO₃ or Na₂CO₃ in enhancing reaction rate and selectivity.

- Solvent : Toluene minimizes side reactions compared to polar solvents like DCM.

Substrate Scope

| p-QM Substitution | Product Yield | dr (anti:syn) |

|---|---|---|

| 2,3-(MeO)₂C₆H₃ | 96% | 90:10 |

| 4-NO₂C₆H₄ | 42% | 85:15 |

X-ray crystallography confirmed the anti-configuration of major diastereomers.

Multi-Step Synthesis via Intermediate Formation

A classical approach involves sequential transformations starting from 2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline (3 ). Reactions with carbon disulfide or formic acid yield intermediates (10–24 ), which undergo cyclization to form the target compound.

Representative Pathway

- Intermediate Formation : 3 + CS₂ → 12 (pyrimidinedithione).

- Cyclization : 12 rearranges to 24 under reflux.

Spectral Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 12 | 2216 (CN) | 1.6–2.8 (m, 8H, 4CH₂) |

| 24 | 1623 (C=N) | 7.2–7.4 (m, 5H, Ar-H) |

This method offers flexibility but requires rigorous purification at each step.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Microwave-Assisted | Rapid, high yield | Specialized equipment | 78–92% |

| Enaminone Cyclization | Modular substitution | Multi-step purification | 75–78% |

| PTC Domino Reaction | Introduces sulfur functionalities | Moderate yields | 52–81% |

| DBU-Mediated Annulation | High diastereoselectivity | Narrow substrate scope | 42–96% |

| Multi-Step Synthesis | Structural versatility | Labor-intensive | 62–90% |

Analyse Chemischer Reaktionen

Types of Reactions

4a,6,7,8-Tetrahydroquinoline-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, N-substituted tetrahydroquinolines, and reduced alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4a,6,7,8-Tetrahydrochinolin-2,5-dion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, zelluläre Prozesse stören und mit DNA interagieren. Diese Wechselwirkungen werden durch seine einzigartige Struktur vermittelt, die es ihm ermöglicht, an spezifischen Stellen an Zielmolekülen zu binden.

Wirkmechanismus

The mechanism of action of 4a,6,7,8-tetrahydroquinoline-2,5-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with DNA. These interactions are mediated through its unique structure, which allows it to bind to specific sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroquinoline Derivatives

b) Hydrogenation and Reactivity

- Unlike 1,2,3,4-tetrahydroquinoline (a simpler derivative with one hydrogenated ring), 4a,6,7,8-tetrahydroquinoline-2,5-dione features two hydrogenated rings, reducing aromaticity and increasing susceptibility to electrophilic substitution. This structural difference impacts catalytic hydrogenation efficiency and substrate compatibility .

Key Findings:

- Electron-Withdrawing Groups : Chloro or nitro substituents enhance cytotoxicity by stabilizing charge-transfer interactions with biological targets .

- Bulkier Substituents : Bulky groups (e.g., o-substituted aromatics) improve diastereoselectivity during synthesis but may reduce solubility .

Physicochemical and Application-Based Comparisons

- Thermal Stability: this compound exhibits higher thermal stability (mp 196–198°C) compared to non-ketone derivatives like 1,2,3,4-tetrahydroquinoline (mp ~50°C), making it suitable for high-temperature reactions .

- Pharmaceutical Utility :

- Industrial Applications: Simpler tetrahydroquinolines are used as corrosion inhibitors and antioxidants, whereas ketone-functionalized derivatives are prioritized for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.